Methyl 3-(hydrazinylmethyl)benzoate
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(5-8)6-11-10/h2-5,11H,6,10H2,1H3 |
InChI Key |
GJFNYCFGIYNNAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-(hydrazinylmethyl)benzoate are compared below with analogous benzoate derivatives, focusing on synthesis, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Synthetic Flexibility: this compound is synthesized via hydrazine-mediated reactions, contrasting with Methyl 3-amino-4-hydroxybenzoate, which requires cyclization with aryl acids . Pyrazole derivatives (e.g., Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate) utilize strong bases like LiHMDS for coupling, highlighting divergent synthetic strategies .
Reactivity and Coordination Chemistry: The hydrazinyl group in this compound forms stable complexes with transition metals (e.g., Co(II), Zn(II)), demonstrating antimicrobial activity against E. coli and S. aureus . In contrast, Methyl 3-[imino(methoxy)methyl]benzoate hydrochloride exhibits reactivity in nucleophilic substitutions, enabling applications in catalytic C–H bond functionalization .
Biological Activity: Pyrazole-based benzoates (e.g., Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate) show tumor cell growth inhibition at micromolar concentrations, outperforming simpler hydrazinyl derivatives in cytotoxicity .
Functional Group Impact: Replacement of the hydrazinyl group with a piperidinyl moiety (Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate) enhances lipophilicity, critical for pharmacokinetic optimization . Hydroxy and amino groups in Methyl 3-amino-4-hydroxybenzoate enable benzoxazole formation, expanding utility in heterocyclic chemistry .
Research Findings and Data
Antimicrobial Activity of Metal Complexes
This compound forms complexes with Co(II) and Zn(II), exhibiting moderate antimicrobial activity:
- Co(II) complex : MIC = 32 μg/mL against S. aureus .
- Zn(II) complex : MIC = 64 μg/mL against E. coli .
Antitumor Activity of Pyrazole Derivatives
- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b): IC₅₀ = 18% inhibition at 10 μM .
- Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b): IC₅₀ = 16% inhibition at 10 μM .
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
Procedure :
-
Starting Material : Methyl 3-(chloromethyl)benzoate.
-
Reaction : React with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80–90°C, 6–8 hours).
-
Workup : Neutralize with aqueous HCl, extract with dichloromethane, and purify via recrystallization.
Key Data :
-
Catalyst: None required; excess hydrazine drives the reaction.
Mechanism :
The chloride leaving group is displaced by hydrazine via an SN2 mechanism, forming the hydrazinylmethyl derivative.
Reductive Amination of Nitro Intermediates
Procedure :
-
Synthesis of Nitro Precursor : Methyl 3-(nitromethyl)benzoate is prepared via nitration of methyl 3-methylbenzoate.
-
Reduction : Catalytic hydrogenation using Raney Ni under H₂ (50 psi) in methanol at 25°C.
-
Hydrazine Formation : Treat the resulting amine with nitrous acid (HNO₂) to generate the hydrazine group.
Key Data :
Limitations : Multi-step process with moderate overall yield.
Direct Hydrazination Using Phase-Transfer Catalysts
Procedure :
-
Substrate : Methyl 3-(bromomethyl)benzoate.
-
Reagents : Hydrazine hydrate, cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst.
-
Conditions : Stir in H₂O/CH₂Cl₂ biphasic system at 60°C for 3 hours.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 8 | High | Industrial |
| Reductive Amination | 65 | 12 | Moderate | Lab-scale |
| Phase-Transfer Catalysis | 88 | 3 | High | Pilot-scale |
Optimal Choice : Phase-transfer catalysis offers the best balance of yield, time, and scalability.
Characterization and Validation
-
¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, ArH), 4.20 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 2.50 (br s, 2H, NH₂).
Industrial-Scale Considerations
-
Waste Management : Neutralize aqueous waste with HCl before disposal.
-
Cost Drivers : Hydrazine hydrate and halogenated precursors account for 70% of material costs.
Emerging Innovations
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the hydrazinylmethyl group’s integration with the benzoate backbone. The NH proton typically appears as a broad singlet near δ 4.5–5.0 ppm .
- IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm) and ester C=O (1700–1750 cm) validate functional groups.
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. The hydrazine group’s planarity and hydrogen-bonding interactions with the ester oxygen can be resolved .
How does this compound act as a ligand in coordination chemistry?
Basic Research Question
The hydrazinylmethyl group serves as a bidentate ligand, coordinating to transition metals (e.g., Co, Zn) through the hydrazine nitrogen and ester oxygen. Key observations:
- Metal complexes : Formulations like [M(NH)(mb)]·HO (M = Co, Zn) are stabilized at pH 5–6, with octahedral geometry confirmed by magnetic susceptibility and UV-Vis spectra .
- Applications : These complexes exhibit antimicrobial activity against Gram-positive bacteria, likely due to metal-mediated disruption of cell membranes .
What advanced strategies resolve contradictions in reported synthetic yields of this compound derivatives?
Advanced Research Question
Discrepancies in yields often arise from:
- Hydrazine stoichiometry : Excess hydrazine (>2 eq.) can lead to over-substitution or byproducts. Optimize via iterative molar ratio studies .
- pH variability : Use buffered conditions (e.g., acetate buffer at pH 5.5) to ensure reproducibility.
- Analytical validation : Cross-validate purity using hyphenated techniques (e.g., LC-MS) to distinguish isomers or hydrated forms .
How can the reactivity of the hydrazinylmethyl group be exploited in nucleophilic acyl substitution reactions?
Advanced Research Question
The hydrazine moiety acts as a nucleophile, enabling:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM to form hydrazide derivatives. Monitor by H NMR for disappearance of NH signals .
- Condensation : Under acidic conditions, form Schiff bases with aldehydes, useful in synthesizing heterocyclic scaffolds .
What mechanistic insights explain the antimicrobial activity of metal complexes derived from this compound?
Advanced Research Question
- Metal-ligand synergy : Co complexes disrupt bacterial membranes via lipid peroxidation, while the hydrazine group inhibits enzyme activity by chelating essential metal ions in pathogens .
- Structure-activity relationship (SAR) : Electron-withdrawing substituents on the benzoate ring enhance activity by increasing ligand rigidity and metal-binding affinity .
How do solvent polarity and proticity affect the photophysical properties of this compound?
Advanced Research Question
- Solvent effects : In polar aprotic solvents (e.g., acetonitrile), intramolecular charge transfer (ICT) between the hydrazine and ester groups results in fluorescence quenching. Use time-resolved fluorescence spectroscopy to map excited-state dynamics .
- Twisted intramolecular charge-transfer (TICT) states : Steric hindrance in viscous solvents (e.g., glycerol) stabilizes TICT states, observable via red-shifted emission bands .
What computational methods are suitable for modeling the electronic structure of this compound?
Advanced Research Question
- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). The hydrazine group’s lone pairs dominate HOMO, influencing redox behavior .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding and π-π stacking .
How does thermal analysis inform the stability of this compound under storage conditions?
Advanced Research Question
- TGA/DSC : The compound decomposes exothermically above 200°C, with mass loss corresponding to hydrazine release. Store at <25°C in inert atmospheres to prevent degradation .
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () of decomposition, guiding shelf-life predictions .
What are the limitations of spectroscopic methods vs. crystallography in resolving tautomeric forms of this compound?
Advanced Research Question
- NMR limitations : Rapid tautomerism (e.g., hydrazone vs. azo forms) averages signals, obscuring individual tautomers. Use low-temperature NMR (−40°C) to slow equilibria .
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns tautomeric states, but requires high-quality crystals. Co-crystallize with stabilizing agents (e.g., crown ethers) to improve crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
